molecular formula C19H29N3O4 B14210309 N-(Phenylcarbamoyl)-L-leucyl-L-leucine CAS No. 827613-29-6

N-(Phenylcarbamoyl)-L-leucyl-L-leucine

Cat. No.: B14210309
CAS No.: 827613-29-6
M. Wt: 363.5 g/mol
InChI Key: QDIGQGJGJRNAHT-HOTGVXAUSA-N
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Description

N-(Phenylcarbamoyl)-L-leucyl-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylcarbamoyl group attached to a dipeptide consisting of two leucine residues. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-leucine typically involves the coupling of L-leucine with a phenylcarbamoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbamoyl chlorides, amino acids, and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs. Purification of the final product is typically achieved through techniques such as crystallization, chromatography, or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)-L-leucyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(Phenylcarbamoyl)-L-leucyl-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The leucine residues contribute to the overall stability and binding affinity of the compound .

Comparison with Similar Compounds

N-(Phenylcarbamoyl)-L-leucyl-L-leucine can be compared with other similar compounds, such as:

    N-(Phenylcarbamoyl)-L-alanyl-L-leucine: Similar structure but with an alanine residue instead of a second leucine.

    N-(Phenylcarbamoyl)-L-leucyl-L-valine: Contains a valine residue instead of the second leucine.

    N-(Phenylcarbamoyl)-L-leucyl-L-isoleucine: Features an isoleucine residue in place of the second leucine.

These compounds share similar chemical properties but differ in their biological activity and binding affinity due to the variations in their amino acid residues.

Properties

CAS No.

827613-29-6

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C19H29N3O4/c1-12(2)10-15(17(23)21-16(18(24)25)11-13(3)4)22-19(26)20-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,21,23)(H,24,25)(H2,20,22,26)/t15-,16-/m0/s1

InChI Key

QDIGQGJGJRNAHT-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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